molecular formula C5H5Cl2NO3 B2975141 Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate CAS No. 40080-06-6

Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate

Cat. No.: B2975141
CAS No.: 40080-06-6
M. Wt: 198
InChI Key: DQXKFQZCPYSRDG-IHWYPQMZSA-N
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Description

Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate is a chemical compound with the molecular formula C5H5Cl2NO3 It is known for its unique structure, which includes both amino and dichloro substituents on a butenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of a precursor compound followed by the introduction of an amino group. The reaction conditions often require the use of solvents such as methanol and catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. These methods are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.

    Substitution: The dichloro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atoms under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate involves its interaction with molecular targets through its functional groups. The amino and dichloro substituents play a crucial role in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-2-chloro-4-oxo-2-butenoate: Similar structure but with one less chlorine atom.

    Methyl 4-amino-4-oxo-2-butenoate: Lacks the chlorine substituents.

    Methyl 4-amino-2,3-dichloro-4-oxo-2-pentenoate: Similar but with an extended carbon chain.

Uniqueness

Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate is unique due to the presence of both amino and dichloro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

methyl (Z)-4-amino-2,3-dichloro-4-oxobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2NO3/c1-11-5(10)3(7)2(6)4(8)9/h1H3,(H2,8,9)/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXKFQZCPYSRDG-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C(C(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C(\C(=O)N)/Cl)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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